1-(5-Iodofuran-2-yl)ethanone
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Overview
Description
1-(5-Iodofuran-2-yl)ethanone is an organic compound belonging to the furan family. It features a furan ring substituted with an iodine atom at the 5-position and an ethanone group at the 1-position.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(5-Iodofuran-2-yl)ethanone can be synthesized through several methods. One common approach involves the iodination of furan derivatives. For instance, starting with 2-acetylfuran, iodination can be achieved using iodine and a suitable oxidizing agent under controlled conditions . Another method involves the use of 5-iodofuran as a starting material, which is then subjected to acetylation to introduce the ethanone group .
Industrial Production Methods: Industrial production of this compound typically involves large-scale iodination and acetylation reactions. These processes are optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques to ensure consistent product quality .
Chemical Reactions Analysis
Types of Reactions: 1-(5-Iodofuran-2-yl)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ethanone group to an alcohol or other reduced forms.
Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles like amines, thiols, or cyanides can be used for substitution reactions.
Major Products:
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or alkanes.
Substitution: Various substituted furans depending on the nucleophile used.
Scientific Research Applications
1-(5-Iodofuran-2-yl)ethanone has several applications in scientific research:
Chemistry: It serves as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound is used in the study of biological pathways and enzyme interactions.
Industry: The compound is used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism by which 1-(5-Iodofuran-2-yl)ethanone exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The iodine atom and ethanone group play crucial roles in these interactions, influencing the compound’s reactivity and binding affinity. The furan ring structure also contributes to its overall chemical behavior, facilitating various biochemical reactions .
Comparison with Similar Compounds
- 1-(5-Bromofuran-2-yl)ethanone
- 1-(5-Chlorofuran-2-yl)ethanone
- 1-(5-Fluorofuran-2-yl)ethanone
Comparison: 1-(5-Iodofuran-2-yl)ethanone is unique due to the presence of the iodine atom, which imparts distinct chemical properties such as higher reactivity and specific binding characteristics. Compared to its bromine, chlorine, and fluorine analogs, the iodine derivative often exhibits different reactivity patterns and biological activities, making it a valuable compound for specialized applications .
Properties
CAS No. |
42280-56-8 |
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Molecular Formula |
C6H5IO2 |
Molecular Weight |
236.01 g/mol |
IUPAC Name |
1-(5-iodofuran-2-yl)ethanone |
InChI |
InChI=1S/C6H5IO2/c1-4(8)5-2-3-6(7)9-5/h2-3H,1H3 |
InChI Key |
AOCQQZNSRDOTOB-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC=C(O1)I |
Origin of Product |
United States |
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